molecular formula C10H17NOS B2410431 1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one CAS No. 1872768-25-6

1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one

Cat. No.: B2410431
CAS No.: 1872768-25-6
M. Wt: 199.31
InChI Key: UBKGTARQYKTXDC-UHFFFAOYSA-N
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Description

1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Scientific Research Applications

1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and intermediates.

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing piperidine moiety .

Preparation Methods

The synthesis of 1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a three-component 1,3-dipolar cycloaddition followed by an enamine reaction . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one can be compared to other piperidine derivatives, such as:

  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

These compounds share a similar piperidine core but differ in their substituents and overall structure, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

1-(4-methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKGTARQYKTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872768-25-6
Record name 1-(4-methylidenepiperidin-1-yl)-3-(methylsulfanyl)propan-1-one
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